Stearic-18-13C acid
Description
Significance of Stable Isotope Tracers in Metabolic Investigations
The use of stable isotope tracers, particularly in the field of lipidomics, has revolutionized the understanding of fatty acid metabolism. Researchers utilize these labeled compounds in conjunction with analytical techniques like mass spectrometry to elucidate the dynamics of metabolic pathways. nih.govresearchgate.net This approach, known as metabolic flux analysis, enables the quantification of the rates (fluxes) of synthesis and turnover of lipids within cells and entire organisms. medchemexpress.com
Key applications of stable isotope tracers in metabolic studies include:
Tracing Metabolic Fates: Following the journey of a labeled molecule to identify its metabolic byproducts. nih.gov
Quantifying Synthesis and Uptake: Determining the relative contributions of de novo (new) synthesis versus uptake from external sources to the cellular pool of a specific fatty acid. nih.gov
Measuring Metabolic Rates: Calculating the rate of processes such as fatty acid oxidation by measuring the appearance of the isotope label in expired carbon dioxide. nih.govahajournals.org
This methodology provides detailed insights into how organisms synthesize, transport, and utilize lipids under various physiological and pathological conditions. isotope.com
Conceptual Framework of Stearic-18-13C Acid as a Research Tool
This compound is a specific type of stable isotope-labeled fatty acid. It is a molecule of stearic acid where the carbon atom at the 18th position (the terminal methyl group) is a ¹³C isotope instead of the common ¹²C. sigmaaldrich.com This precise labeling makes it an invaluable tool for metabolic research.
When introduced into a biological system, this compound acts as a tracer. Its metabolism can be monitored by detecting the ¹³C label in subsequent molecules using mass spectrometry. nih.gov For instance, researchers can track the conversion of stearic acid into other important fatty acids. Studies have shown that after administration of uniformly ¹³C-labeled stearic acid (where all 18 carbons are ¹³C), labeled metabolites such as ¹³C-palmitic acid (¹³C16:0), ¹³C-palmitoleic acid (¹³C16:1), and ¹³C-oleic acid (¹³C18:1) can be detected in plasma. ahajournals.orgnih.gov This demonstrates the in vivo processes of fatty acid shortening (conversion to palmitic acid) and desaturation (conversion to oleic acid). ahajournals.orgwikipedia.org
Furthermore, by measuring the appearance of ¹³CO₂ in expired breath, scientists can quantify the rate at which the labeled stearic acid is oxidized for energy. nih.govnih.gov Research comparing the metabolic fate of different fatty acids found that the intestinal absorption efficiency for [1-¹³C]stearic acid was approximately 78%, which is lower than that of oleic and linoleic acids. nih.gov Another study noted that uniformly ¹³C-labeled stearic acid had a 34% lower cumulative oxidation rate compared to uniformly ¹³C-labeled oleic acid in postmenopausal women. ahajournals.orgnih.gov These findings underscore the compound's utility in building a precise, quantitative understanding of lipid metabolism.
Physicochemical Properties of Labeled Stearic Acid Variants
The table below outlines the key properties of this compound and its uniformly labeled counterpart, Stearic acid-¹³C₁₈.
| Property | This compound | Stearic acid-¹³C₁₈ |
| Synonym | Octadecanoic acid-18-¹³C | Octadecanoic acid-¹³C₁₈ |
| CAS Number | Not explicitly available for 18-¹³C, 85541-42-0 for 1-¹³C caymanchem.comisotope.com | 287100-83-8 sigmaaldrich.comisotope.com |
| Molecular Formula | ¹³CH₃(CH₂)₁₆CO₂H sigmaaldrich.com | ¹³CH₃(¹³CH₂)₁₆¹³CO₂H sigmaaldrich.com |
| Molecular Weight | 285.47 g/mol sigmaaldrich.com | 302.35 g/mol sigmaaldrich.comisotope.com |
| Form | Solid / Powder sigmaaldrich.comsigmaaldrich.com | Powder sigmaaldrich.com |
| Melting Point | 68-70 °C sigmaaldrich.com | 68-70 °C sigmaaldrich.com |
| Boiling Point | 361 °C sigmaaldrich.com | 361 °C sigmaaldrich.com |
Detailed Research Findings with ¹³C-Labeled Stearic Acid
The following table summarizes key quantitative results from metabolic studies that utilized ¹³C-labeled stearic acid to investigate its fate in humans.
| Research Focus | Finding | Study Population | Reference |
| Intestinal Absorption | The absorption efficiency of [1-¹³C]stearic acid was 78.0% ± 4.5%. | 6 healthy men | nih.gov |
| Oxidation Rate | The cumulative oxidation rate of U-¹³C18:0 was 34% lower than that of U-¹³C18:1 over a 48-hour period. | 6 hypercholesterolemic postmenopausal women | ahajournals.orgnih.gov |
| Metabolic Conversion | Administration of U-¹³C18:0 resulted in the appearance of three labeled metabolites in plasma: ¹³C18:1 (oleic acid), ¹³C16:0 (palmitic acid), and ¹³C16:1 (palmitoleic acid). | 6 hypercholesterolemic postmenopausal women | ahajournals.orgnih.gov |
| Plasma Clearance | U-¹³C18:0 demonstrated a 46% lower plasma clearance rate compared to U-¹³C18:1. | 6 hypercholesterolemic postmenopausal women | ahajournals.orgnih.gov |
Table of Compounds
Structure
2D Structure
Properties
Molecular Formula |
C18H36O2 |
|---|---|
Molecular Weight |
285.5 g/mol |
IUPAC Name |
(1813C)octadecanoic acid |
InChI |
InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i1+1 |
InChI Key |
QIQXTHQIDYTFRH-OUBTZVSYSA-N |
Isomeric SMILES |
[13CH3]CCCCCCCCCCCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Metabolic Tracing and Flux Analysis of Stearic 18 13c Acid
In Vivo Metabolic Fate Investigations
Investigating the in vivo metabolic fate of ¹³C-labeled stearic acid involves administering the tracer to living organisms and subsequently analyzing the distribution and transformation of the ¹³C label in biological samples.
Postprandial Metabolic Kinetics and Turnover Rates
The kinetics of ¹³C-labeled stearic acid absorption and disposition provide critical information regarding its immediate fate after ingestion. Studies have quantified absorption efficiencies, fecal excretion, and rates of oxidation.
Absorption and Excretion: In human studies, the intestinal absorption efficiency for [1-¹³C]stearic acid has been reported to be approximately 78.0% ± 4.5% nih.gov. In contrast, other saturated and unsaturated fatty acids like palmitic acid and oleic acid exhibit higher absorption efficiencies (97.2% ± 1.7% for oleic acid) nih.gov. Fecal excretion of the ¹³C label from stearic acid is notably higher compared to palmitic or oleic acid, with about 9.2% of the administered dose excreted in stool in one study, compared to 1.2% for palmitic acid and 1.9% for oleic acid cambridge.org. This suggests that stearic acid may be less efficiently absorbed or more prone to elimination pathways.
Oxidation and Plasma Kinetics: The cumulative oxidation rate of ¹³C-labeled stearic acid, measured by expired ¹³CO₂, is generally lower than that of unsaturated fatty acids like oleic acid. Studies comparing ¹³C-labeled stearic acid (18:0) and oleic acid (18:1) in postmenopausal women indicated that stearic acid had a higher plasma area under the curve (AUC) and a lower plasma clearance rate (−46%) compared to oleic acid ahajournals.orgahajournals.org. This implies a slower removal from circulation and potentially slower utilization. While breath recovery as ¹³CO₂ over a 24-hour period was approximately 25% for stearic acid, similar to palmitic and oleic acids, the initial ¹³CO₂ recovery over 9 hours was slower for stearic acid cambridge.org.
Table 2.1.1: In Vivo Kinetic Parameters of ¹³C-Labeled Fatty Acids in Humans
| Parameter | [1-¹³C]Stearic Acid | [1-¹³C]Oleic Acid | [1-¹³C]Palmitic Acid | Reference |
| Absorption Efficiency (%) | 78.0 ± 4.5 | 97.2 ± 1.7 | N/A | nih.gov |
| Fecal Excretion (% of dose) | 9.2 ± 4.4 | 1.9 ± 2.1 | 1.2 ± 0.9 | cambridge.org |
| Cumulative Oxidation (% of absorbed dose) | ~13% (over 24h) | ~25% (over 24h) | ~17% (over 24h) | cambridge.org |
| Plasma AUC | Higher | Lower | N/A | ahajournals.orgahajournals.org |
| Plasma Clearance Rate | Lower (-46%) | Higher | N/A | ahajournals.orgahajournals.org |
Note: "N/A" indicates data not directly reported or comparable in the cited source for that specific parameter.
Compartmental Distribution and Tissue-Specific Retention
Following absorption, ¹³C-labeled stearic acid is distributed to various tissues, where it can be stored, oxidized, or converted into other lipids. Studies in animal models have provided insights into preferential tissue uptake.
In avian studies, ¹³C-labeled stearic acid was found to be preferentially routed to the heart, whereas ¹³C-labeled palmitic acid showed a preference for the liver uchicago.edu. The lowest concentrations of ¹³C-labeled fatty acid tracers were generally recovered in the blood and brain. These findings suggest that different saturated fatty acids may have distinct tissue distribution patterns, potentially influenced by specific transporter affinities or metabolic demands of different organs.
Table 2.1.2: Preferential Tissue Routing of ¹³C-Labeled Fatty Acids in Avian Models
| ¹³C-Labeled Fatty Acid | Preferential Tissue | Less Preferred Tissue | Reference |
| Stearic Acid (18:0) | Heart | Liver, Blood, Brain | uchicago.edu |
| Palmitic Acid (16:0) | Liver | Heart, Blood, Brain | uchicago.edu |
Interconversion Dynamics and Precursor-Product Relationships
Stearic acid can undergo metabolic transformations, including desaturation and chain shortening, leading to the formation of other fatty acids. ¹³C-labeling allows for the quantification of these interconversion pathways.
Desaturation: A significant portion of ¹³C-labeled stearic acid (approximately 17%) can be directly desaturated to ¹³C-labeled oleic acid (18:1) in humans ahajournals.orgahajournals.org. This process is catalyzed by stearoyl-CoA desaturase (SCD).
Chain Shortening: Stearic acid can also undergo chain shortening, primarily through beta-oxidation, resulting in the formation of ¹³C-labeled palmitic acid (16:0) ahajournals.orgahajournals.org. This conversion accounts for about 4% of the administered ¹³C-labeled stearic acid.
Further Metabolism: The resulting ¹³C-labeled palmitic acid can then be further metabolized, including desaturation to ¹³C-labeled palmitoleic acid (16:1) ahajournals.orgahajournals.org.
Table 2.1.3: Interconversion of ¹³C-Labeled Stearic Acid in Humans
| ¹³C-Labeled Precursor | ¹³C-Labeled Product | Conversion Rate (%) | Primary Enzyme/Process | Reference |
| Stearic Acid (18:0) | Oleic Acid (18:1) | ~17 | Stearoyl-CoA Desaturase (SCD) | ahajournals.orgahajournals.org |
| Stearic Acid (18:0) | Palmitic Acid (16:0) | ~4 | Beta-oxidation (chain shortening) | ahajournals.orgahajournals.org |
| Palmitic Acid (16:0) | Palmitoleic Acid (16:1) | Not specified | Stearoyl-CoA Desaturase (SCD) | ahajournals.orgahajournals.org |
In Vitro Metabolic Fate Investigations
In vitro studies using cell cultures or isolated organelles provide a more controlled environment to examine specific aspects of stearic acid metabolism, such as cellular uptake and subcellular localization.
Cellular Uptake Mechanisms and Intracellular Trafficking Pathways
The initial step in cellular metabolism is the uptake of fatty acids. Studies using cell lines like HepG2 have investigated the kinetics of ¹³C-labeled stearic acid uptake.
Uptake Kinetics: In HepG2 cells, the uptake of ¹⁴C-labeled stearic acid was observed to be nearly linear, with over 50% of the radioactivity incorporated into cells by 6 hours researchgate.net. This suggests a continuous, albeit potentially saturable, uptake mechanism.
Transport Mechanisms: Cellular uptake of fatty acids is facilitated by various transport proteins, including fatty acid translocase (CD36) and plasma membrane fatty acid-binding proteins oup.com. These proteins play a role in directing fatty acids across the cell membrane and into specific subcellular compartments.
Interference with Uptake: In some experimental contexts, other metabolic substrates can influence stearic acid uptake. For instance, in studies involving certain drug treatments (e.g., thiazolidinediones), increased glucose tracer uptake was observed to replace external stearic acid transport, indicating a potential competition or shift in metabolic substrate utilization hyd.hu.
Table 2.2.1: Cellular Uptake of ¹⁴C-Stearic Acid in HepG2 Cells
| Time (hours) | % Radioactivity Incorporated into Cells | Reference |
| 6 | >50% | researchgate.net |
Subcellular Localization and Organelle-Specific Metabolism
Once inside the cell, ¹³C-labeled stearic acid is trafficked to various organelles for metabolism, including mitochondria and peroxisomes.
Mitochondrial Metabolism: Mitochondria are key sites for fatty acid oxidation (beta-oxidation), where stearic acid is broken down into acetyl-CoA units. Studies indicate that certain pharmacological agents can promote or shift fatty acid oxidation towards mitochondria hyd.huresearchgate.net. Acetyl-CoA generated from stearic acid oxidation can enter the citric acid cycle or be used for other biosynthetic pathways.
Peroxisomal Metabolism: Peroxisomes also play a role in fatty acid degradation, particularly for very long-chain fatty acids, and can contribute to the initial steps of stearic acid metabolism hyd.hu.
Lipid Synthesis and Storage: ¹³C-labeled stearic acid can be esterified and incorporated into various lipid classes, such as triglycerides (TAGs) and phospholipids (B1166683) (e.g., phosphatidylcholines, PCs), within organelles like the endoplasmic reticulum oup.com. The partitioning into these lipid pools can vary depending on the specific fatty acid and cellular conditions. For example, ¹³C-labeled stearic acid was directed into PC synthesis (74% of labeled lipids) and TAG synthesis (45% and 53%, respectively) in placental explants oup.com.
Table 2.2.2: Subcellular Incorporation of ¹³C-Labeled Fatty Acids in Placental Explants
| ¹³C-Labeled Fatty Acid | Primary Lipid Product | Incorporation (%) | Organelle/Location Implied | Reference |
| Stearic Acid (18:0) | Phosphatidylcholine (PC) | ~74 | Endoplasmic Reticulum | oup.com |
| Stearic Acid (18:0) | Triacylglycerol (TAG) | ~45 | Endoplasmic Reticulum | oup.com |
Biosynthesis and Interconversion Pathways Involving Stearic Acid
De Novo Biosynthesis of Stearic Acid
The de novo synthesis of saturated fatty acids, including stearic acid, primarily occurs in the cytoplasm of cells, particularly in the liver, adipose tissue, and lactating mammary glands cuni.cznih.govnarayanamedicalcollege.com. This process begins with acetyl-CoA, derived from glucose metabolism, amino acid degradation, or fatty acid oxidation cuni.cznarayanamedicalcollege.com. Acetyl-CoA is first carboxylated by acetyl-CoA carboxylase (ACC) to form malonyl-CoA, which is the committed and rate-limiting step in fatty acid synthesis cuni.cznih.govnarayanamedicalcollege.comlibretexts.org. Malonyl-CoA then serves as the two-carbon donor for the iterative elongation of fatty acid chains, a process catalyzed by the multi-enzyme complex known as fatty acid synthase (FAS) nih.govnarayanamedicalcollege.comlibretexts.orgaocs.orgresearchgate.netwikipedia.org.
The FAS complex, typically a Type II system in plants and bacteria, and a Type I complex in mammals wikipedia.orglibretexts.org, elongates fatty acid chains by adding two-carbon units derived from malonyl-CoA. This process involves a series of reactions: condensation, reduction of a ketone, dehydration, and a final reduction narayanamedicalcollege.comresearchgate.netlibretexts.orglibretexts.org. The primary end product of FAS in mammals is palmitate (C16:0) libretexts.orgaocs.orgresearchgate.netlibretexts.orgnih.govresearchgate.net. Stearic acid (C18:0) is then synthesized from palmitate through subsequent elongation steps, primarily occurring in the endoplasmic reticulum, mediated by specific fatty acid elongase enzymes libretexts.orglibretexts.orglibretexts.orgnih.govresearchgate.netunl.edu. For instance, elongase 6 (Elovl6) is known to elongate palmitoyl-CoA to stearoyl-CoA libretexts.org.
Desaturation Pathways of Stearic Acid
Once synthesized, saturated fatty acids like stearic acid can undergo desaturation, a process that introduces double bonds, thereby increasing their unsaturation and altering their physical and biological properties.
Enzymatic Conversion to Monounsaturated Fatty Acids (e.g., Oleic Acid)
The most significant desaturation pathway involving stearic acid is its conversion to oleic acid (C18:1, Δ9). This reaction is catalyzed by stearoyl-CoA desaturase (SCD), also known as Δ9-desaturase researchgate.netwikipedia.orguniprot.orgwikipedia.orgwikipedia.orgmdpi.com. SCD is an endoplasmic reticulum-bound enzyme that introduces a cis-double bond at the Δ9 position of stearoyl-CoA researchgate.netwikipedia.orgwikipedia.orgwikipedia.orgmdpi.com. This conversion requires molecular oxygen, NADH (or NADPH), and cytochrome b5 as cofactors researchgate.netwikipedia.org. Oleic acid is a crucial monounsaturated fatty acid that is a major component of cellular membranes, triglycerides, and cholesterol esters researchgate.netwikipedia.orguniprot.orgwikipedia.orgnih.gov. Studies indicate that in humans, approximately 9% to 14% of dietary stearic acid is converted to oleic acid, a conversion that appears to be limited compared to other fatty acids beefresearch.org.
Stereospecificity and Regiospecificity of Desaturation Enzymes
Desaturase enzymes exhibit high specificity in their action, ensuring the precise introduction of double bonds. Regiospecificity refers to the specific carbon atom position at which the double bond is introduced. For stearoyl-CoA desaturase, this is the Δ9 position, meaning the double bond is placed between carbons 9 and 10, counting from the carboxyl end researchgate.netwikipedia.orgwikipedia.org. Stereospecificity refers to the configuration of the double bond, which in the case of naturally occurring unsaturated fatty acids, is typically cis researchgate.netwikipedia.orgwikipedia.org. The precise three-dimensional structure of the enzyme's active site dictates these specificities, ensuring that stearoyl-CoA is oriented correctly for the introduction of the cis-Δ9 double bond researchgate.net.
Chain Elongation and Chain Shortening Processes of Stearic Acid Metabolites
Stearic acid, or its activated form stearoyl-CoA, can be further modified by chain elongation or, conversely, undergo chain shortening through catabolic pathways.
Chain Elongation: Stearic acid (C18:0) can be elongated to longer saturated fatty acids, such as arachidic acid (C20:0), and subsequently to C22:0, C24:0, and beyond. This process, known as very-long-chain fatty acid (VLCFA) synthesis, occurs primarily in the endoplasmic reticulum and involves a series of four enzymatic steps: condensation, reduction, dehydration, and a final reduction libretexts.orglibretexts.orglibretexts.orgnih.govresearchgate.netnih.gov. These reactions are catalyzed by a family of microsomal fatty acid elongases (ELOVLs), with specific elongases showing differential substrate specificities libretexts.orgnih.govresearchgate.netnih.gov. For example, Elovl6 is implicated in the elongation of C18 fatty acids libretexts.org.
Chain Shortening: The primary catabolic pathway for fatty acid chain shortening is β-oxidation, which occurs in the mitochondria and peroxisomes purdue.eduwikipedia.orgquora.comechemi.com. Stearic acid undergoes eight rounds of β-oxidation to be completely broken down into nine molecules of acetyl-CoA purdue.eduwikipedia.orglibretexts.org. Each cycle involves the oxidation of the β-carbon, hydration, oxidation of the hydroxyl group, and cleavage by CoA, yielding acetyl-CoA and a shortened acyl-CoA chain purdue.eduwikipedia.org. This process generates FADH2 and NADH, which are then used in the electron transport chain to produce ATP, serving as a major source of cellular energy purdue.eduwikipedia.orgquora.comlibretexts.org. While β-oxidation breaks down the entire fatty acid, studies have also suggested potential chain shortening within the gastrointestinal tract, as evidenced by the presence of palmitic acid in stool samples derived from administered stearic acid nih.gov.
Integration within Broader Lipid and Energy Metabolic Networks
Stearic acid and its derivatives are integral components of cellular lipid metabolism and energy homeostasis. Stearoyl-CoA is a substrate for the synthesis of triglycerides and phospholipids (B1166683), the primary storage and structural lipids, respectively researchgate.netuniprot.orgnih.gov. The conversion of stearic acid to oleic acid by SCD is particularly significant, as oleic acid is a preferred substrate for triglyceride synthesis and plays a role in membrane fluidity and signaling wikipedia.orguniprot.orgwikipedia.orgnih.gov.
Data Tables
Table 1: Key Enzymes in Stearic Acid Metabolism
| Enzyme Name | Primary Substrate(s) | Primary Product(s) | Key Cofactors/Requirements | Main Cellular Location |
| Acetyl-CoA Carboxylase (ACC) | Acetyl-CoA | Malonyl-CoA | ATP, Biotin, CO2 | Cytoplasm |
| Fatty Acid Synthase (FAS) | Acetyl-CoA, Malonyl-CoA | Palmitate (C16:0), Stearate (C18:0) | NADPH, Acyl Carrier Protein (ACP) | Cytoplasm |
| Fatty Acid Elongases (ELOVLs) | Stearoyl-CoA (C18:0) | Arachidoyl-CoA (C20:0) and longer | Malonyl-CoA, NADPH | Endoplasmic Reticulum |
| Stearoyl-CoA Desaturase (SCD/Δ9-desaturase) | Stearoyl-CoA (C18:0) | Oleoyl-CoA (C18:1 Δ9) | O2, NADH/NADPH, Cytochrome b5 | Endoplasmic Reticulum |
| Acyl-CoA Dehydrogenase | Acyl-CoA | Trans-Δ2-enoyl-CoA | FAD | Mitochondria, Peroxisomes |
| 3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxyacyl-CoA | 3-Ketoacyl-CoA | NAD+ | Mitochondria, Peroxisomes |
| Enoyl-CoA Hydratase | Trans-Δ2-enoyl-CoA | L-3-Hydroxyacyl-CoA | H2O | Mitochondria, Peroxisomes |
Table 2: Major Conversions Involving Stearic Acid
| Starting Fatty Acid | Chain Length/Saturation | Common Name | Primary Conversion Pathway | Product Fatty Acid | Key Enzyme(s) / Process |
| Stearic Acid | C18:0 | Stearate | Desaturation | Oleic Acid (C18:1) | Stearoyl-CoA Desaturase (SCD) |
| Stearic Acid | C18:0 | Stearate | Elongation | Arachidic Acid (C20:0) | Fatty Acid Elongases (ELOVLs) |
| Stearic Acid | C18:0 | Stearate | β-Oxidation | Acetyl-CoA | β-Oxidation enzymes |
| Palmitic Acid | C16:0 | Palmitate | Elongation | Stearic Acid (C18:0) | Fatty Acid Elongases (e.g., Elovl6) |
Advanced Analytical Methodologies for Stearic 18 13c Acid and Its Metabolites
Assessment of Isotopic Enrichment and Purity
The foundational step in any tracer-based metabolic study is the rigorous assessment of the isotopic enrichment and chemical purity of the labeled compound. This ensures that the observed experimental results are attributable to the labeled tracer and not to any impurities. Commercially available Stearic-18-¹³C acid is typically supplied with a specified isotopic enrichment, often expressed as atom percent ¹³C, and a high chemical purity oup.com. For instance, it can be available with 99 atom percent ¹³C and 99% chemical purity oup.com.
The verification of these parameters is crucial and is achieved through a combination of sophisticated analytical techniques. Mass spectrometry is a primary tool for determining isotopic enrichment by analyzing the mass-to-charge ratio of the molecule and its isotopologues. The chemical purity is often assessed using chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), which separate the compound of interest from any potential contaminants.
Table 1: Typical Specifications for Commercially Available Stearic-18-¹³C Acid
| Parameter | Specification | Analytical Technique |
| Isotopic Enrichment | ≥ 98 atom % ¹³C | Mass Spectrometry |
| Chemical Purity | ≥ 98% | Gas Chromatography |
Mass Spectrometry-Based Detection and Quantification Techniques
Mass spectrometry (MS) stands as the most powerful and widely used analytical technique for stable isotope tracer studies due to its high sensitivity, specificity, and ability to differentiate between isotopically labeled and unlabeled molecules. Various hyphenated MS techniques are employed to analyze Stearic-18-¹³C acid and its diverse range of metabolites in complex biological matrices.
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of fatty acids, including isotopically labeled ones. For GC-MS analysis, fatty acids are typically derivatized to form more volatile esters, most commonly fatty acid methyl esters (FAMEs). This derivatization improves their chromatographic properties, allowing for efficient separation on a GC column before detection by the mass spectrometer.
In the context of Stearic-18-¹³C acid, GC-MS can be used to determine the isotopic enrichment in biological samples. The mass spectrometer can distinguish between the ¹³C-labeled stearic acid and its naturally occurring ¹²C counterpart based on their mass difference. By measuring the relative abundance of the ions corresponding to the labeled and unlabeled forms, the isotope ratio can be accurately determined. This technique is particularly useful for quantifying the amount of the tracer that has been incorporated into different lipid pools.
Recent advancements have seen the coupling of gas chromatography with combustion isotope ratio mass spectrometry (GC-C-IRMS), which provides highly precise measurements of carbon isotope ratios and is a powerful tool for tracing the metabolic fate of ¹³C-labeled compounds researchgate.netnih.gov.
Liquid chromatography-mass spectrometry (LC-MS) and its more advanced iterations, such as tandem mass spectrometry (LC-MS/MS), time-of-flight mass spectrometry (LC-TOF-MS), and ultra-performance liquid chromatography-mass spectrometry (UPLC-MS), are indispensable for the analysis of the metabolites of Stearic-18-¹³C acid. These techniques are particularly well-suited for analyzing a wide range of lipids that are not readily amenable to GC-MS.
LC-MS/MS: This technique offers high sensitivity and selectivity for the quantification of specific labeled metabolites. In a typical workflow, the LC separates the complex mixture of lipids from a biological extract. The first mass spectrometer (MS1) selects the ion corresponding to a predicted metabolite of Stearic-18-¹³C acid, which is then fragmented. The second mass spectrometer (MS2) analyzes the resulting fragment ions, creating a specific fragmentation pattern that can be used for definitive identification and quantification. Studies have successfully used LC-MS/MS to quantify the incorporation of ¹³C-labeled fatty acids into various lipid classes, such as phosphatidylcholines and triacylglycerols, in placental explants oup.comresearchgate.net.
LC-TOF-MS: Time-of-flight mass spectrometry provides high-resolution mass analysis, allowing for the accurate determination of the elemental composition of ions. This is particularly valuable in metabolic studies for distinguishing between metabolites with very similar masses. A study on the postprandial metabolism of U-¹³C stearic acid utilized liquid chromatography time-of-flight mass spectrometry to measure isotope enrichment in plasma and lipid subfractions ahajournals.orgnih.gov. This allowed for the detection of labeled metabolites of U-¹³C18:0, including ¹³C16:0, ¹³C16:1, and ¹³C18:1 ahajournals.orgnih.gov.
UPLC-MS: Ultra-performance liquid chromatography utilizes smaller column particles to achieve higher resolution separations and faster analysis times compared to traditional HPLC. When coupled with a mass spectrometer, UPLC-MS is a powerful tool for high-throughput lipidomics and metabolic profiling. A UPLC-MS/MS method has been developed for the simultaneous determination of stearic acid and other related endocannabinoids in human plasma, demonstrating the high sensitivity and rapid analysis capabilities of this technique nih.govresearchgate.net.
Table 2: Comparison of Mass Spectrometry Techniques for Stearic-18-¹³C Acid Analysis
| Technique | Analytes | Advantages | Research Example |
| GC-MS | Stearic acid (as FAME) | High chromatographic resolution, established methods | Isotope ratio analysis in lipid pools researchgate.net |
| LC-MS/MS | Phospholipids (B1166683), Triacylglycerols | High sensitivity and selectivity, targeted quantification | Tracing ¹³C-fatty acid incorporation in placental explants oup.comresearchgate.net |
| LC-TOF-MS | Plasma fatty acids and metabolites | High mass resolution, accurate mass measurements | Postprandial metabolism of U-¹³C stearic acid ahajournals.orgnih.gov |
| UPLC-MS | Stearic acid and related endocannabinoids | High throughput, improved resolution | Quantification in human plasma nih.govresearchgate.net |
A key metabolic fate of fatty acids is their oxidation to produce energy, which results in the release of carbon dioxide (CO₂). When Stearic-18-¹³C acid is metabolized through β-oxidation and the citric acid cycle, ¹³CO₂ is produced. Isotope Ratio Mass Spectrometry (IRMS) is the gold standard for measuring the isotopic enrichment of CO₂ in breath samples.
In a typical study, after the administration of Stearic-18-¹³C acid, breath samples are collected over time. The CO₂ is purified from the breath samples and introduced into an IRMS instrument. The IRMS precisely measures the ratio of ¹³CO₂ to ¹²CO₂, allowing for the calculation of the rate of fatty acid oxidation. This technique has been used to compare the oxidation rates of U-¹³C stearic acid and U-¹³C oleic acid in postmenopausal women by analyzing expired ¹³CO₂ ahajournals.orgnih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Isotopic Tracing Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the structure and dynamics of molecules. In the context of stable isotope tracing, NMR is particularly valuable for determining the specific position of an isotopic label within a molecule.
This is crucial for verifying the starting material, Stearic-18-¹³C acid, to ensure the label is at the intended C-18 position. Furthermore, ¹³C-NMR can be used to analyze the products of metabolic pathways to understand how the carbon skeleton of stearic acid is rearranged or incorporated into other molecules. While direct ¹³C-NMR of complex biological mixtures can be challenging due to sensitivity limitations, it is an invaluable tool for characterizing the labeled precursor and key metabolites in sufficient purity and concentration nih.govfmach.it. For instance, the ¹³C-NMR spectrum of octodecane derived from stearic acid shows distinct peaks that can be assigned to the different carbon atoms in the chain, illustrating the potential of this technique for positional analysis researchgate.net.
Sample Preparation and Derivatization Techniques for Isotopic Analysis
The accurate isotopic analysis of Stearic-18-13C acid and its metabolites by mass spectrometry necessitates meticulous sample preparation and often chemical derivatization. These steps are critical for efficiently extracting the analyte from complex biological matrices, minimizing interference, and enhancing analytical sensitivity and chromatographic performance. The choice of methodology depends on the sample type, the concentration of the analyte, and the specific analytical platform being utilized, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Sample Preparation
The primary goal of sample preparation is to isolate fatty acids from complex biological samples like plasma, tissues, or cells, while preserving the integrity of the isotopic label. nih.gov Standard procedures typically involve lipid extraction followed by purification to separate different lipid classes.
Lipid Extraction: Liquid-liquid extraction (LLE) is a cornerstone technique for isolating lipids, including this compound, from aqueous biological samples. The selection of solvents is crucial for achieving high recovery of fatty acids.
Folch Method: A widely used technique involves a chloroform and methanol mixture. This method is effective for extracting a broad range of lipids from plasma or tissue homogenates. ahajournals.org
Methyl Tert-Butyl Ether (MTBE) Method: An alternative to the Folch method, MTBE extraction offers efficient lipid recovery and a better phase separation, which can simplify the collection of the lipid-containing organic layer. schebb-web.de
Iso-octane Extraction: This solvent can be used for the selective extraction of free fatty acids from samples like cells, media, or plasma after acidification. lipidmaps.org
Purification and Fractionation: Following extraction, the total lipid extract contains this compound incorporated into various lipid classes, such as triglycerides, phospholipids, and cholesteryl esters, in addition to non-esterified free fatty acids (NEFAs). ahajournals.org To analyze the isotopic enrichment in specific fractions, purification is required.
Solid-Phase Extraction (SPE): SPE is a common technique used to separate different lipid classes. ahajournals.org Aminopropyl-bonded silica columns are frequently employed to fractionate the total lipid extract into neutral lipids (like triglycerides and cholesteryl esters) and free fatty acids. ahajournals.org
Thin-Layer Chromatography (TLC): TLC is another established method for isolating the free fatty acid fraction from other lipid components in the extract before derivatization and analysis. nih.gov
The following table summarizes common extraction and purification techniques for fatty acid analysis.
| Technique | Principle | Typical Solvents/Materials | Application | Reference |
| Liquid-Liquid Extraction (LLE) | Partitioning of lipids between immiscible aqueous and organic phases. | Chloroform/Methanol, Methyl Tert-Butyl Ether (MTBE), Iso-octane | Extraction of total lipids from plasma, tissues, and cells. | ahajournals.orgschebb-web.denih.gov |
| Solid-Phase Extraction (SPE) | Differential adsorption of lipid classes onto a solid support. | Aminopropyl-bonded silica columns | Fractionation of total lipid extracts into specific lipid classes (e.g., NEFA, triglycerides). | ahajournals.org |
| Thin-Layer Chromatography (TLC) | Separation based on differential migration on a stationary phase. | Silica gel plates | Isolation of free fatty acids from other lipids in the total extract. | nih.gov |
Derivatization Techniques
Derivatization is a chemical modification process employed to convert analytes into a form that is more suitable for analysis by GC-MS or LC-MS. For fatty acids, this typically involves converting the carboxylic acid group into an ester or another functional group to increase volatility and improve chromatographic peak shape for GC analysis, or to enhance ionization efficiency for MS analysis. researchgate.netmdpi.com
For Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for analyzing fatty acid isotopic enrichment, but it requires the analytes to be volatile and thermally stable. mdpi.com
Esterification to Fatty Acid Methyl Esters (FAMEs): This is the most common derivatization strategy for GC-based fatty acid analysis. mdpi.comnih.gov The carboxyl group of this compound is converted into a methyl ester.
Boron Trifluoride (BF₃) in Methanol: A widely used reagent for preparing FAMEs. The reaction typically involves heating the sample with BF₃-methanol solution. nih.govschebb-web.deusp.org
Methanolic Hydrochloric Acid (HCl): Another effective acidic catalyst for the transesterification of lipids and esterification of free fatty acids to FAMEs. schebb-web.de
Silylation: This process replaces the acidic proton of the carboxyl group with a silyl group, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.
N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MtBSTFA): This reagent creates TBDMS derivatives, which are stable and provide characteristic fragmentation patterns in MS, aiding in structural elucidation. researchgate.net
Pentafluorobenzyl (PFB) Esters: Derivatization with pentafluorobenzyl bromide (PFBBr) creates PFB esters, which are highly electronegative and ideal for sensitive analysis using negative ion chemical ionization (NICI) GC-MS. lipidmaps.orgresearchgate.net
For Liquid Chromatography-Mass Spectrometry (LC-MS): While LC-MS can analyze underivatized free fatty acids, derivatization can be employed to improve ionization efficiency and chromatographic retention. mdpi.com For isotopic analysis, the primary goal is often to enhance sensitivity. mdpi.com
Charge-Reversal Derivatization: This strategy aims to introduce a permanent positive charge to the fatty acid molecule, which typically ionizes poorly in the commonly used positive electrospray ionization (ESI) mode. mdpi.com Reagents containing a quaternary ammonium or pyridinium group can significantly enhance the signal intensity. mdpi.com
The table below outlines common derivatization methods used for the isotopic analysis of fatty acids.
| Method | Reagent | Analyte Formed | Analytical Platform | Key Advantages | Reference |
| Methyl Esterification | Boron Trifluoride-Methanol (BF₃-MeOH) | Fatty Acid Methyl Ester (FAME) | GC-MS | Robust, widely used, good volatility for GC. | nih.govschebb-web.deusp.org |
| Silylation | N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MtBSTFA) | tert-butyldimethylsilyl (TBDMS) ester | GC-MS | Produces stable derivatives with informative mass spectra. | researchgate.net |
| PFB Esterification | Pentafluorobenzyl Bromide (PFBBr) | Pentafluorobenzyl (PFB) ester | GC-MS | High sensitivity in negative ion chemical ionization mode. | lipidmaps.orgresearchgate.net |
| Amide Formation | Dimethylamine/Deoxo-Fluor | Dimethylamide derivative | GC-MS | Mild and selective for free fatty acids, avoids the need for TLC/SPE separation. | nih.gov |
Applications of Stearic 18 13c Acid in Mechanistic Biological Research
Investigations into Fatty Acid Oxidation Pathways
Fatty acid oxidation, primarily through β-oxidation, is a fundamental process for generating cellular energy. Stearic acid is catabolized in mitochondria and peroxisomes, yielding acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for complete oxidation to CO₂ and ATP. ¹³C-labeled stearic acid is instrumental in these investigations by allowing researchers to:
Quantify Flux: Measure the rate at which stearic acid is oxidized by tracking the incorporation of ¹³C into downstream metabolites like acetyl-CoA, citrate, and other TCA cycle intermediates.
Trace Acetyl-CoA Fate: Determine the partitioning of acetyl-CoA derived from stearic acid into different pathways, such as the TCA cycle, de novo lipogenesis, or ketone body synthesis.
Assess Pathway Efficiency: Evaluate the efficiency of β-oxidation and TCA cycle engagement under various physiological or pathological conditions.
Studies utilizing ¹³C-labeled stearic acid have demonstrated its robust entry into these pathways, providing detailed insights into the dynamics of energy metabolism.
Elucidation of Lipid Synthesis and Storage Mechanisms
Beyond oxidation, stearic acid is also a substrate for lipid synthesis and storage. It can be elongated to very long-chain fatty acids, desaturated to oleic acid, or esterified into triglycerides and phospholipids (B1166683), which are stored in lipid droplets or incorporated into cellular membranes. ¹³C-labeled stearic acid facilitates the study of these processes by:
Tracking Incorporation: Quantifying the extent to which labeled stearic acid is incorporated into various lipid classes, such as triglycerides, phospholipids, and cholesteryl esters.
Investigating Chain Elongation and Desaturation: Monitoring the conversion of ¹³C-stearic acid into longer-chain saturated fatty acids (e.g., C20, C22) or monounsaturated fatty acids (e.g., oleic acid).
Understanding Lipid Storage Dynamics: Assessing the rate of uptake and storage of stearic acid in adipose tissue and other lipid-rich compartments.
Research has shown that stearic acid's metabolic fate, including its conversion to oleic acid and incorporation into different lipid fractions, can differ significantly from other fatty acids, highlighting the importance of using labeled tracers to dissect these distinctions.
Studies in Cellular and Subcellular Systems
The use of ¹³C-labeled stearic acid in cellular and subcellular models provides a controlled environment to dissect specific metabolic events.
Hepatocellular carcinoma cells (HepG2) are frequently used models for studying fatty acid metabolism due to their well-characterized hepatic functions. When HepG2 cells are incubated with ¹³C-labeled stearic acid, researchers can trace its journey through cellular compartments. For instance, studies investigating the effects of PPARγ agonists like rosiglitazone (B1679542) have used [U-¹³C₁₈]-stearic acid to demonstrate how these drugs influence fatty acid oxidation. These experiments reveal the distribution of ¹³C-labeled acetyl-CoA derived from stearic acid in different cellular pools, such as the cytosolic, mitochondrial (glutamate pool), and peroxisomal compartments.
Table 1: Acetyl-CoA Enrichment from ¹³C-Stearic Acid in HepG2 Cells
| Cellular Compartment | Acetyl-CoA Enrichment (%) |
| Cytosolic | 1.1 |
| Glutamate (Mitochondrial) | 1.1 |
| Peroxisomal | 10.7 |
Note: Data derived from HepG2 cells treated with 0.1 mM [U-¹³C₁₈]-stearate nih.gov.
These findings illustrate how ¹³C-stearic acid can reveal differential channeling of metabolites based on cellular localization and experimental conditions.
Mitochondria are central to fatty acid oxidation and energy production. ¹³C-labeled stearic acid has been employed to investigate its direct impact on mitochondrial function. Research indicates that stearic acid can act as a signaling molecule, influencing mitochondrial fusion and dynamics. Studies have shown that stearic acid can promote mitochondrial fusion by stearoylating the transferrin receptor, which in turn modulates signaling pathways that regulate mitochondrial morphology and function. This tracer-based approach allows for the assessment of how stearic acid availability affects mitochondrial respiration, membrane potential, and the production of reactive oxygen species (ROS).
Animal Model Studies for Systemic Metabolic Characterization
Translating cellular findings to a whole-organism context is crucial. Animal models, particularly rodents, are vital for understanding systemic metabolic regulation.
In rodent models, ¹³C-labeled stearic acid is administered to track its absorption, distribution, clearance, and oxidation rates across different tissues. These studies provide a comprehensive view of how the body handles dietary or endogenously produced stearic acid. For example, comparative studies have investigated the postprandial fate of labeled stearic acid versus oleic acid in humans and animal models, revealing differences in plasma clearance and oxidation rates.
Table 2: Comparative Metabolic Fate of ¹³C-Stearic Acid vs. ¹³C-Oleic Acid in Human Studies
| Parameter | U-¹³C₁₈:0 Stearic Acid | U-¹³C₁₈:1 Oleic Acid |
| Plasma AUC | Higher | Lower |
| Plasma Clearance Rate | Lower (−46%) | Higher |
| Cumulative Oxidation Rate | Lower (−34%) | Higher |
| Metabolites Detected | ¹³C₁₆:0, ¹³C₁₆:1, ¹³C₁₈:1 | None |
Note: Data reflects findings in postmenopausal women ahajournals.orgnih.gov. AUC = Area Under the Curve.
Furthermore, studies using ¹³C-stearic acid in cell cultures and animal models have examined its conversion into longer-chain fatty acids through chain elongation. For instance, incubation with ¹³C-stearic acid in C2C12 myotubes showed an increase in the synthesis of C20, C22, and C24 fatty acids, indicating the capacity for chain elongation from stearate.
Table 3: Synthesis of Longer-Chain Fatty Acids from ¹³C-Stearate in C2C12 Myotubes
| Fatty Acid Synthesized | Increase (%) with PGC-1α | Increase (%) with PGC-1β |
| C18 (from C18) | 6 | 2 |
| C20 | Not Specified | Not Specified |
| C22 | Not Specified | Not Specified |
| C24 | Not Specified | Not Specified |
Note: Data represents changes in synthesis from [¹³C]-stearate in C2C12 myotubes with PGC-1α or PGC-1β overexpression researchgate.net. Specific percentage increases for C20, C22, and C24 were not detailed in the source.
These studies underscore the utility of ¹³C-labeled stearic acid in dissecting the complex interplay of fatty acid metabolism, oxidation, synthesis, and storage, providing critical data for understanding cellular and systemic health.
Compound List:
Stearic-18-13C acid
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Stearic-18-¹³C acid with high isotopic purity?
- Methodological Answer : Synthesis requires precise control of isotopic labeling at the C18 position. Protocols often involve carboxylation of ¹³C-enriched precursors or enzymatic methods to ensure minimal isotopic dilution. For example, Grignard reactions with ¹³CO₂ can yield labeled carboxylic acids, followed by purification via column chromatography or recrystallization . Isotopic purity (>99%) must be verified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
Q. How should researchers design experiments to track Stearic-18-¹³C acid in lipid metabolism studies?
- Methodological Answer : Incorporate the labeled compound into lipid bilayers or cellular uptake assays. Use pulse-chase experiments with liquid chromatography-tandem MS (LC-MS/MS) to monitor metabolic turnover. Ensure controls include unlabeled stearic acid to distinguish background signals. Statistical validation (e.g., ANOVA) should confirm isotopic enrichment effects .
Q. What analytical techniques are optimal for characterizing Stearic-18-¹³C acid in biological samples?
- Methodological Answer :
- NMR : Detects ¹³C labeling at C18 via distinct chemical shifts (δ ~34 ppm for methylene groups in stearic acid) .
- GC-MS or LC-MS : Quantifies isotopic abundance and distinguishes labeled vs. unlabeled species using fragmentation patterns .
- Isotope Ratio Mass Spectrometry (IRMS) : Measures ¹³C/¹²C ratios with high precision for metabolic flux analysis .
Advanced Research Questions
Q. How can conflicting data on Stearic-18-¹³C acid’s metabolic stability be resolved in longitudinal studies?
- Methodological Answer : Discrepancies may arise from isotopic exchange or compartmentalization in cells. Address this by:
- Replicating experiments under standardized conditions (e.g., pH, temperature) .
- Using kinetic modeling to differentiate between metabolic degradation and isotopic dilution .
- Cross-validating results with orthogonal methods (e.g., comparing NMR data with radiolabeled tracers) .
Q. What strategies mitigate isotopic interference when using Stearic-18-¹³C acid in complex lipidomic workflows?
- Methodological Answer :
- Chromatographic separation : Optimize reverse-phase HPLC to resolve labeled lipids from endogenous isomers.
- Data-independent acquisition (DIA) : Use high-resolution MS to deconvolute overlapping isotopic peaks .
- Internal standards : Spike samples with deuterated analogs (e.g., Stearic-18,18,18-d₃ acid) to correct for matrix effects .
Q. How should researchers design controls to validate the specificity of Stearic-18-¹³C acid in membrane dynamics studies?
- Methodological Answer :
- Negative controls : Use unlabeled stearic acid or scrambled isotopic labels (e.g., ¹³C at non-C18 positions).
- Positive controls : Include known membrane disruptors (e.g., detergents) to benchmark isotopic tracer effects .
- Statistical thresholds : Apply false discovery rate (FDR) corrections to MS data to minimize type I errors .
Data Presentation and Reproducibility
Q. What metadata are critical for reporting Stearic-18-¹³C acid experiments to ensure reproducibility?
- Methodological Answer :
- Synthetic protocols : Document reaction yields, purification steps, and isotopic purity assays .
- Instrument parameters : Specify MS collision energies, NMR acquisition times, and chromatographic gradients .
- Data repositories : Deposit raw spectra in platforms like MetaboLights or Zenodo, adhering to FAIR principles .
Q. How can researchers address low signal-to-noise ratios in ¹³C-NMR studies of Stearic-18-¹³C acid?
- Methodological Answer :
- Signal averaging : Increase scan counts while maintaining sample stability.
- Dynamic nuclear polarization (DNP) : Enhance sensitivity by transferring electron polarization to ¹³C nuclei .
- Background subtraction : Use blank samples (solvent-only) to isolate analyte-specific peaks .
Tables for Reference
Table 1 : Key Isotopic Properties of Stearic-18-¹³C Acid
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C₁₈H₃₆¹³CO₂H | |
| ¹³C Label Position | Carbon 18 (terminal methyl group) | |
| Typical Purity | ≥99 atom % ¹³C | |
| Common Analytical Methods | NMR, GC-MS, IRMS |
Table 2 : Common Pitfalls in Stearic-18-¹³C Acid Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
